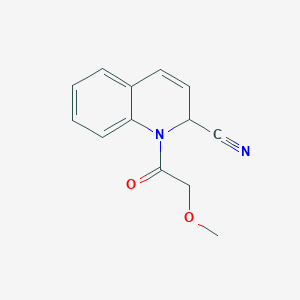
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline ring, a methoxyacetyl group, and a carbonitrile group
准备方法
The synthesis of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyacetyl Group: This step involves the acylation of the quinoline ring using methoxyacetyl chloride in the presence of a base such as pyridine.
Addition of the Carbonitrile Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The methoxyacetyl group can be substituted with other acyl groups using acylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acylating agents (e.g., acyl chlorides).
科学研究应用
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
作用机制
The mechanism of action of 1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound’s effects are mediated through its ability to interfere with key biological processes.
相似化合物的比较
1-(Methoxyacetyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline-2-carbonitrile: Lacks the methoxyacetyl group, resulting in different chemical reactivity and biological activity.
1-(Acetyl)-1,2-dihydroquinoline-2-carbonitrile: Similar structure but with an acetyl group instead of a methoxyacetyl group, leading to variations in its pharmacological properties.
1-(Methoxyacetyl)-quinoline: Lacks the dihydro component, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
114364-71-5 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
1-(2-methoxyacetyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-17-9-13(16)15-11(8-14)7-6-10-4-2-3-5-12(10)15/h2-7,11H,9H2,1H3 |
InChI 键 |
BYPYMAVZCVNVNN-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)N1C(C=CC2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


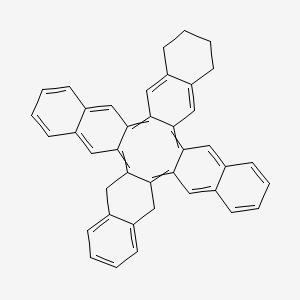
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
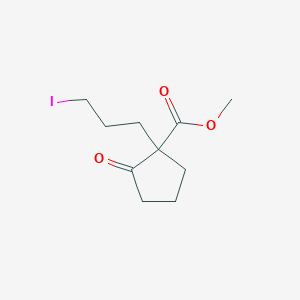
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
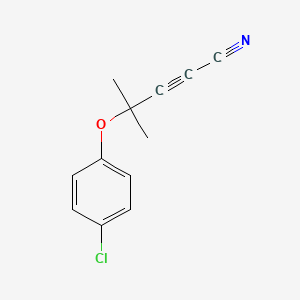
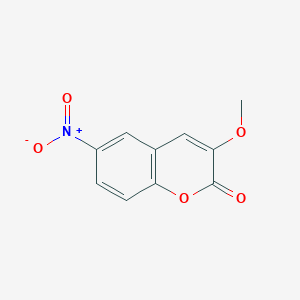
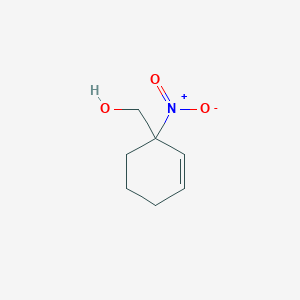
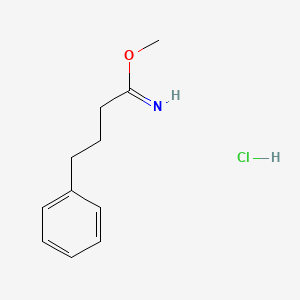
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
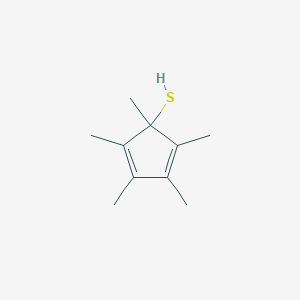
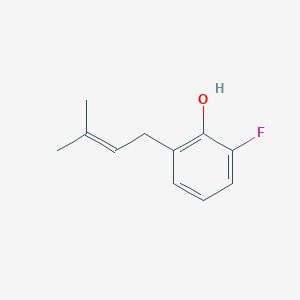
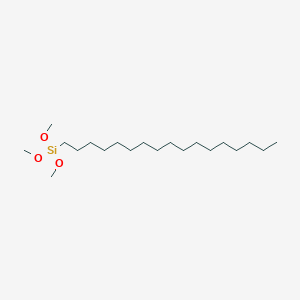
![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)
